1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

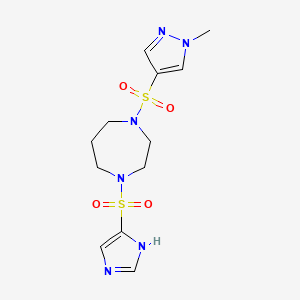

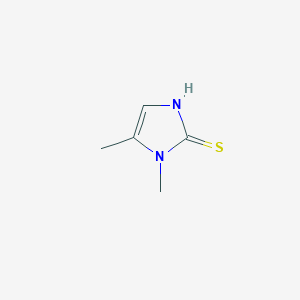

The compound contains several functional groups including a fluorophenyl group, a thiazole ring, a pyrazole ring, a piperazine ring, and a carbonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

Applications De Recherche Scientifique

Molecular Structure and Chemical Analysis

- The compound's molecular structure, vibrational frequencies, and vibrational assignments were studied both experimentally and theoretically. Notably, the molecule's stability arises from hyper-conjugative interaction and charge delocalization. The compound's high reactivity is attributed to the electronegativity in the carbonyl group, and it may exhibit anti-neoplastic properties as an inhibitor against TPII (Mary et al., 2015).

Synthesis and Structural Studies

- The compound was synthesized as part of a study on pyrazole compounds, demonstrating different angles formed between the pyrazole and fluoro-substituted rings. The synthesis process involved the condensation of chalcones with hydrazine hydrate (Loh et al., 2013).

Antiviral and Cytotoxicity Studies

- The compound showed promise in antiviral activities, particularly against HSV1 and HAV-MBB. Its derivatives were synthesized, showing significant cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Neuroprotective Activities

- Derivatives of the compound demonstrated potential neuroprotective activities. Studies on rat pheochromocytoma cells and mice subjected to acute cerebral ischemia showed significant protective effects (Gao et al., 2022).

Antibacterial and Antifungal Activities

- The compound, as part of azole-containing piperazine derivatives, exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Propriétés

IUPAC Name |

1-[4-[4-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O2S/c1-16-24(35-25(28-16)19-3-7-20(27)8-4-19)22-15-23(30-29-22)26(34)32-13-11-31(12-14-32)21-9-5-18(6-10-21)17(2)33/h3-10,15H,11-14H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQSUFCHJCVIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)